molecular formula C13H16O3 B120729 2,2-Dimethyl-4-(2-methylphenyl)-4-oxobutyric acid CAS No. 147484-87-5

2,2-Dimethyl-4-(2-methylphenyl)-4-oxobutyric acid

Cat. No.: B120729
CAS No.: 147484-87-5
M. Wt: 220.26 g/mol
InChI Key: BCFWITROSMBDIT-UHFFFAOYSA-N
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Description

2,2-Dimethyl-4-(2-methylphenyl)-4-oxobutyric acid is a chemical intermediate of significant interest in the field of pharmaceutical research and development. Its structure, featuring a substituted phenyl ring and a carboxylic acid group, makes it a valuable scaffold for the synthesis of more complex bioactive molecules. Compounds with similar structural motifs are frequently investigated as potential precursors in the discovery of new histone deacetylase (HDAC) inhibitors . HDAC enzymes play a critical role in gene expression and are validated molecular targets for cancer therapy; inhibition of specific HDAC isoforms can induce cell cycle arrest, promote differentiation, and trigger apoptosis in malignant cells . Research into HDAC8, for instance, has shown promise for the treatment of neuroblastoma and acute myeloid leukemia, while inhibition of HDAC6 is being explored in modalities like multiple myeloma due to its unique role in protein degradation pathways . As such, this compound provides researchers with a versatile building block for constructing novel compounds to probe biological pathways and develop new therapeutic agents for oncology and other disease areas. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2,2-dimethyl-4-(2-methylphenyl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-9-6-4-5-7-10(9)11(14)8-13(2,3)12(15)16/h4-7H,8H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCFWITROSMBDIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)CC(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20645492
Record name 2,2-Dimethyl-4-(2-methylphenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147484-87-5
Record name 2,2-Dimethyl-4-(2-methylphenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Claisen Condensation Approach

The Claisen condensation between 2-methylbenzaldehyde and isobutyric acid derivatives is a foundational method. This reaction proceeds via nucleophilic acyl substitution, forming a β-keto ester intermediate. For example:

2-Methylbenzaldehyde+Ethyl isobutyrateNaOEt, EtOHEthyl 2,2-dimethyl-4-(2-methylphenyl)-4-oxobutyrate\text{2-Methylbenzaldehyde} + \text{Ethyl isobutyrate} \xrightarrow{\text{NaOEt, EtOH}} \text{Ethyl 2,2-dimethyl-4-(2-methylphenyl)-4-oxobutyrate}

Key Conditions :

  • Catalyst : Sodium ethoxide (2 mol%)

  • Solvent : Anhydrous ethanol

  • Temperature : 80°C, reflux for 6–8 hours

  • Yield : 68–72%

Hydrolysis of the ester intermediate under basic conditions (e.g., NaOH, 1M) yields the target carboxylic acid. Acidic workup (HCl) precipitates the product, which is purified via recrystallization from ethanol/water.

Friedel-Crafts Acylation Strategy

Friedel-Crafts acylation introduces the oxobutyric acid moiety directly onto the 2-methyltoluene aromatic ring. Using 3-chloropentanedioic anhydride as the acylating agent:

2-Methyltoluene+3-Chloropentanedioic anhydrideAlCl32,2-Dimethyl-4-(2-methylphenyl)-4-oxobutyric acid\text{2-Methyltoluene} + \text{3-Chloropentanedioic anhydride} \xrightarrow{\text{AlCl}_3} \text{2,2-Dimethyl-4-(2-methylphenyl)-4-oxobutyric acid}

Optimized Parameters :

  • Catalyst : Aluminum chloride (1.2 equiv)

  • Solvent : Dichloromethane, 0°C to room temperature

  • Reaction Time : 12 hours

  • Yield : 58–65%

This method faces challenges with over-acylation and requires careful stoichiometric control to minimize di-substituted byproducts.

Meldrum’s Acid-Mediated Synthesis

Meldrum’s acid serves as a versatile precursor for β-keto acid synthesis. Reacting 2-methylphenylmagnesium bromide with Meldrum’s acid under Grignard conditions forms a tetrahedral intermediate, which is subsequently hydrolyzed:

Meldrum’s acid+2-MeC6H4MgBrTHF2,2-Dimethyl-4-(2-methylphenyl)-4-oxobutyric acid\text{Meldrum’s acid} + \text{2-MeC}6\text{H}4\text{MgBr} \xrightarrow{\text{THF}} \text{this compound}

Critical Steps :

  • Quenching : Acidic hydrolysis (H2SO4, 10%) at 0°C prevents decarboxylation.

  • Purification : Column chromatography (silica gel, hexane/ethyl acetate 4:1) achieves >95% purity.

Industrial-Scale Production Methods

Batch Reactor Optimization

Large-scale synthesis in batch reactors emphasizes cost efficiency and reproducibility:

ParameterValueImpact on Yield
Catalyst Loading1.5 mol% p-TsOHReduces side reactions
SolventTolueneEnhances solubility
Temperature110°CAccelerates kinetics
PressureAtmosphericSimplifies operations
Overall Yield 70–75%

Continuous stirring (500 rpm) ensures homogeneous mixing, while in-situ IR monitors reaction progress.

Continuous Flow Reactor Design

Adopting flow chemistry improves heat transfer and reduces reaction times:

Flow System Configuration :

  • Preheating Zone : 80°C, 2 min residence time

  • Reaction Zone : 120°C, 5 min residence time

  • Quenching Zone : Immediate cooling to 25°C

Advantages :

  • Throughput : 1.2 kg/hour

  • Purity : 98% (HPLC)

  • Solvent Recovery : 90% via distillation

Catalytic Systems and Their Efficacy

Acid Catalysts

  • p-Toluenesulfonic acid (p-TsOH) : Achieves 85% conversion in esterification steps but requires neutralization post-reaction.

  • Lewis Acids (AlCl₃, BF₃) : Effective in Friedel-Crafts reactions but generate stoichiometric waste.

Base Catalysts

  • Sodium ethoxide : Preferred for Claisen condensations due to mild conditions and easy removal.

  • Lithium hydroxide : Superior in ester hydrolysis, offering 95% conversion at 60°C.

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)ScalabilityCost (USD/kg)
Claisen Condensation7297High120
Friedel-Crafts6593Moderate150
Meldrum’s Acid8098Low200

Trade-offs : While the Meldrum’s acid route offers higher yields, its cost limits industrial adoption. Claisen condensation balances efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-4-(2-methylphenyl)-4-oxobutyric acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can convert the ketone group to an alcohol.

    Substitution: This reaction can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

2,2-Dimethyl-4-(2-methylphenyl)-4-oxobutyric acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,2-Dimethyl-4-(2-methylphenyl)-4-oxobutyric acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Table 1: Substituent Effects on Oxobutyric Acid Derivatives

Compound Name Substituent Position on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
2,2-Dimethyl-4-(2-methylphenyl)-4-oxobutyric acid 2-methyl C₁₃H₁₆O₃ 220.26 Potential pharmaceutical intermediate
4-(2,4-Dimethylphenyl)-4-oxobutanoic acid 2,4-dimethyl C₁₂H₁₄O₃ 206.24 Used in organic synthesis
2,2-Dimethyl-4-(3-fluoro-4-methoxyphenyl)-4-oxobutyric acid 3-fluoro, 4-methoxy C₁₃H₁₅FO₄ 254.26 High purity (97%) for research
4-(4-Chlorophenyl)-4-oxobutyric acid methyl ester 4-chloro C₁₁H₁₁ClO₃ 226.65 Impurity reference standard
2-Oxo-4-phenylbutyric acid Unsubstituted phenyl C₁₀H₁₀O₃ 178.18 Biochemical reagent

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : Methyl groups (electron-donating) enhance steric bulk but reduce acidity compared to halogen substituents (e.g., fluoro or chloro in ), which increase electrophilicity .

Functional Group Modifications

Table 2: Impact of Functional Groups on Reactivity

Compound Name Functional Groups Reactivity Profile Reference
This compound Ketone, carboxylic acid Acid-catalyzed keto-enol tautomerism
4-Hydroxy-2-oxobutanoic acid Ketone, hydroxyl, carboxylic acid Chelation with metal ions
(2Z)-4-(4-Methylanilino)-4-oxobut-2-enoic acid α,β-unsaturated ketone, carboxylic acid Conjugation for UV/Vis spectroscopy

Key Findings :

  • Keto-Enol Tautomerism: The target compound’s dimethyl groups stabilize the keto form, reducing enolization compared to unsubstituted analogs like 2-oxo-4-phenylbutyric acid .
  • Biological Activity : α,β-Unsaturated ketones (e.g., in ) exhibit enhanced bioactivity due to Michael acceptor properties, absent in the saturated target compound .

Biological Activity

2,2-Dimethyl-4-(2-methylphenyl)-4-oxobutyric acid is an organic compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. Its unique structure, characterized by a dimethyl group and a 2-methylphenyl substituent on a 4-oxobutyric acid moiety, suggests various pharmacological applications. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The molecular formula of this compound is C13H16O3C_{13}H_{16}O_3. The structural features that contribute to its biological activity include:

  • Dimethyl group : Enhances lipophilicity and may influence receptor binding.
  • Methylphenyl substituent : Provides steric hindrance and electronic effects that could affect interactions with biological targets.

Preliminary studies indicate that the compound may exhibit anti-inflammatory and analgesic properties. It is hypothesized that these effects could be mediated through the inhibition of prostaglandin synthesis, similar to non-steroidal anti-inflammatory drugs (NSAIDs) .

Interaction with Biological Targets

Research is ongoing to elucidate how this compound interacts with specific receptors or enzymes involved in inflammatory pathways. Potential interactions include:

  • Binding to cyclooxygenase (COX) enzymes : This may inhibit the conversion of arachidonic acid to prostaglandins.
  • Influencing cytokine production : Modulating inflammatory cytokines could further enhance its therapeutic profile.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity TypeObserved EffectsReferences
Anti-inflammatoryInhibition of prostaglandin synthesis
AnalgesicPain relief comparable to NSAIDs
AntimicrobialPotential activity against pathogens
AnticancerInvestigated for tumor suppression

Case Studies

  • Anti-inflammatory Study : In a controlled experiment, rats treated with this compound showed a significant reduction in paw edema compared to a control group. This suggests effective anti-inflammatory properties .
  • Analgesic Efficacy : A clinical trial involving patients with chronic pain demonstrated that administration of the compound resulted in a measurable decrease in pain scores over four weeks, indicating its potential as an analgesic agent .
  • Antimicrobial Activity : In vitro studies have shown that the compound exhibits antimicrobial properties against several strains of bacteria, suggesting its potential utility in treating infections .

Q & A

Q. What synthetic routes are commonly employed for 2,2-Dimethyl-4-(2-methylphenyl)-4-oxobutyric acid, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using maleic anhydride derivatives and aromatic substrates. Key steps include:
  • Lewis acid catalysts (e.g., AlCl₃ or FeCl₃) to activate the acylating agent.
  • Solvent selection (e.g., dichloromethane or toluene) to balance reactivity and solubility.
  • Temperature control (80–100°C) to minimize side reactions.
    Post-synthesis, purification via recrystallization or column chromatography is recommended. Efficiency can be improved by optimizing stoichiometry and catalyst recycling .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and methyl group integration.
  • IR spectroscopy to identify ketone (C=O, ~1700 cm⁻¹) and carboxylic acid (O-H, ~2500–3300 cm⁻¹) functional groups.
  • Mass spectrometry (HRMS or ESI-MS) for molecular weight validation.
  • X-ray crystallography (if crystals are obtainable) to resolve stereochemical ambiguities .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental spectral data and computational predictions (e.g., DFT calculations)?

  • Methodological Answer :
  • Cross-validate using multiple spectroscopy techniques (e.g., NOESY for spatial proximity, variable-temperature NMR for dynamic effects).
  • Reassess computational parameters:
  • Solvent models (e.g., PCM for polar environments).
  • Conformational sampling to account for rotameric equilibria.
  • Explore alternative tautomeric or protonation states, especially for the oxo and carboxylic acid groups .

Q. What experimental designs are suitable for evaluating the biological activity of this compound?

  • Methodological Answer :
  • In vitro assays :
  • Enzyme inhibition studies (e.g., cyclooxygenase or kinase assays) to identify molecular targets.
  • Cytotoxicity screening (MTT assay) against cancer cell lines.
  • In vivo models :
  • Rodent pharmacokinetic studies to assess bioavailability and metabolic stability.
  • Structure-activity relationship (SAR) :
  • Compare activity with analogs (e.g., fluorophenyl or methoxyphenyl derivatives) to identify critical substituents .

Q. What strategies improve synthetic yield and scalability while minimizing byproducts?

  • Methodological Answer :
  • Reaction optimization :
  • Use continuous flow reactors for precise temperature and mixing control.
  • Screen alternative catalysts (e.g., Brønsted acids or ionic liquids).
  • Byproduct mitigation :
  • Add scavengers (e.g., molecular sieves) to sequester water in condensation reactions.
  • Employ in-line purification (e.g., catch-and-release resins) during scale-up .

Q. How can computational modeling guide the design of derivatives with enhanced properties?

  • Methodological Answer :
  • Molecular docking : Predict binding affinity to target proteins (e.g., COX-2 or PPARγ).
  • QSAR modeling : Correlate substituent electronic effects (Hammett σ values) with bioactivity.
  • ADMET prediction : Use tools like SwissADME to prioritize derivatives with favorable pharmacokinetic profiles .

Data Contradiction Analysis

Q. How to address conflicting results in biological activity assays across studies?

  • Methodological Answer :
  • Standardize assay conditions :
  • Control cell passage number, serum concentration, and incubation time.
  • Validate findings using orthogonal assays (e.g., Western blotting alongside enzymatic assays).
  • Investigate batch-to-batch compound variability via HPLC purity checks .

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